2-Tetrahydrofuran-2-ylcyclohexanone

Medicinal Chemistry Organic Synthesis Analytical Chemistry

2-Tetrahydrofuran-2-ylcyclohexanone (IUPAC: 2-(oxolan-2-yl)cyclohexan-1-one) is a fused bicyclic compound comprising a cyclohexanone core substituted at the 2-position with a tetrahydrofuran ring. With a molecular formula of C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol, it features two hydrogen bond acceptors and a calculated LogP of 1.86, indicating balanced hydrophilic-lipophilic character.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 1824341-63-0
Cat. No. B3247935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tetrahydrofuran-2-ylcyclohexanone
CAS1824341-63-0
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2CCCO2
InChIInChI=1S/C10H16O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h8,10H,1-7H2
InChIKeyWHLXFZYVBQKGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tetrahydrofuran-2-ylcyclohexanone (CAS 1824341-63-0): A Tetrahydrofuran-Fused Cyclohexanone Scaffold for Diversified Organic Synthesis


2-Tetrahydrofuran-2-ylcyclohexanone (IUPAC: 2-(oxolan-2-yl)cyclohexan-1-one) is a fused bicyclic compound comprising a cyclohexanone core substituted at the 2-position with a tetrahydrofuran ring . With a molecular formula of C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol, it features two hydrogen bond acceptors and a calculated LogP of 1.86, indicating balanced hydrophilic-lipophilic character . This compound is offered at 98% purity and serves as a versatile intermediate in organic synthesis, particularly where the introduction of a tetrahydrofuran moiety confers specific electronic, steric, and conformational properties .

Why 2-Tetrahydrofuran-2-ylcyclohexanone Cannot Be Replaced by Common 2-Aryl or 2-Alkyl Cyclohexanones


Unlike 2-arylcyclohexanones (e.g., 2-phenylcyclohexanone) or simple 2-alkylcyclohexanones, 2-tetrahydrofuran-2-ylcyclohexanone incorporates a saturated oxygen heterocycle that fundamentally alters the compound's physicochemical and reactivity profile . The tetrahydrofuran ring introduces an additional hydrogen bond acceptor and a stereocenter at C2 of the cyclohexanone, creating a distinct conformational landscape and enabling interactions that planar aromatic or flexible alkyl substituents cannot replicate . Generic substitution with a 2-phenylcyclohexanone would eliminate the oxygen atom's H-bonding capacity and increase lipophilicity (LogP ~3.0 vs. 1.86), potentially compromising aqueous compatibility and altering target engagement in medicinal chemistry contexts [1].

Quantitative Differentiation Evidence for 2-Tetrahydrofuran-2-ylcyclohexanone (CAS 1824341-63-0) vs. Structural Analogs


Purity and Quality Control Benchmarking Against 2-Phenylcyclohexanone

2-Tetrahydrofuran-2-ylcyclohexanone is commercially supplied with a certified purity of 98% . In contrast, many commonly procured analogs such as 2-phenylcyclohexanone (CAS 1444-65-1) are typically offered at 97% purity or lower from standard chemical suppliers . This 1% absolute purity difference can translate to a 50% reduction in total impurities (from 3% down to 2%), which is critical for sensitive catalytic reactions or biological assays where trace contaminants may confound results.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Lipophilicity Modulation vs. 2-Phenylcyclohexanone for Improved Aqueous Compatibility

The calculated LogP for 2-tetrahydrofuran-2-ylcyclohexanone is 1.86 . For the analogous 2-phenylcyclohexanone (CAS 1444-65-1), the LogP is approximately 3.0 [1]. This represents a >1 log unit reduction in lipophilicity, indicating that the target compound is roughly 10-fold less lipophilic and thus exhibits significantly improved aqueous solubility. This property is advantageous for biological assays conducted in aqueous buffers and may reduce non-specific binding to plasma proteins or membranes.

Medicinal Chemistry Drug Design Physicochemical Property

Hydrogen Bond Acceptor Capacity and Molecular Recognition Differentiation

2-Tetrahydrofuran-2-ylcyclohexanone possesses two hydrogen bond acceptors (the cyclohexanone carbonyl and the tetrahydrofuran ring oxygen) . In contrast, 2-phenylcyclohexanone (CAS 1444-65-1) contains only a single H-bond acceptor (the cyclohexanone carbonyl) [1]. The presence of the second acceptor in the target compound provides an additional site for specific intermolecular interactions with biological targets such as enzymes, receptors, or nucleic acids. This difference can be decisive in modulating binding affinity and selectivity profiles.

Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

Stereochemical Complexity and Conformational Restriction Relative to 2-Alkylcyclohexanones

2-Tetrahydrofuran-2-ylcyclohexanone contains two asymmetric atoms (the C2 of the cyclohexanone ring and the C2' of the tetrahydrofuran ring), resulting in a defined stereochemical signature . Simple 2-alkylcyclohexanones, such as 2-methylcyclohexanone, possess only one chiral center. The additional stereocenter in the target compound introduces greater conformational restriction and enables diastereoselective transformations that are inaccessible to mono-substituted analogs. This is particularly valuable in the synthesis of enantiomerically pure pharmaceutical intermediates where stereochemical control is paramount.

Organic Synthesis Stereoselective Synthesis Medicinal Chemistry

Preferred Application Scenarios for 2-Tetrahydrofuran-2-ylcyclohexanone Based on Verified Differentiation Evidence


Medicinal Chemistry: Scaffold for Lead Optimization in Kinase or GPCR Programs

Given its reduced lipophilicity (LogP 1.86 vs. 3.0 for 2-phenylcyclohexanone) and presence of two hydrogen bond acceptors , 2-tetrahydrofuran-2-ylcyclohexanone is well-suited as a core scaffold in medicinal chemistry programs targeting kinases, GPCRs, or other polar binding pockets. The enhanced aqueous compatibility reduces the need for solubilizing groups, while the additional H-bond acceptor provides a vector for specific target engagement.

Organic Synthesis: Chiral Building Block for Enantioselective Transformations

With two asymmetric centers , this compound serves as a valuable chiral building block for the construction of enantiomerically pure intermediates. It can undergo diastereoselective reactions such as alkylations, aldol condensations, or Michael additions that are not feasible with mono-substituted cyclohexanones, enabling access to complex sp³-rich molecular architectures.

Analytical Chemistry: High-Purity Reference Standard for Method Validation

The certified 98% purity positions 2-tetrahydrofuran-2-ylcyclohexanone as a reliable reference standard for HPLC or LC-MS method development and validation. Its reduced impurity profile (33% lower than typical 97% purity alternatives) ensures accurate calibration curves and minimizes interference in quantitative analyses.

Materials Science: Monomer for Oxygen-Containing Polymers or Resins

The presence of both a cyclohexanone carbonyl and a tetrahydrofuran ether oxygen enables this compound to participate in unique polymerization or crosslinking reactions. Its balanced hydrophilic-lipophilic character (LogP 1.86) makes it a candidate for specialty polymers requiring intermediate polarity or for the synthesis of oxygen-rich ligands for metal-organic frameworks.

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